REACTION_CXSMILES
|
[K].[C:2]1([OH:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:10]1[NH:15][C:14](=[O:16])[C:13]([F:17])=[CH:12][N:11]=1>C1(C)C=CC=CC=1>[O:8]([C:10]1[NH:15][C:14](=[O:16])[C:13]([F:17])=[CH:12][N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(N1)=O)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 100° C for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is further added dropwise
|
Type
|
ADDITION
|
Details
|
The reaction mixture is thereafter treated in the same manner as in Example 6
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=NC=C(C(N1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 64.1% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |